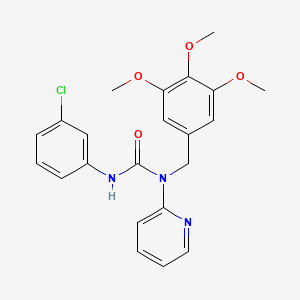
3-(3-Chlorophenyl)-1-pyridin-2-yl-1-(3,4,5-trimethoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Functionalization of Aromatic Rings:
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures.
化学反応の分析
Types of Reactions
1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-3-(pyridin-2-yl)urea: Lacks the 3,4,5-trimethoxyphenyl group.
1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the pyridin-2-yl group.
1-(Pyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the 3-chlorophenyl group.
Uniqueness
The presence of all three functional groups (3-chlorophenyl, pyridin-2-yl, and 3,4,5-trimethoxyphenyl) in 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA makes it unique. This combination of groups can lead to distinct chemical properties and biological activities, setting it apart from similar compounds.
特性
分子式 |
C22H22ClN3O4 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-1-pyridin-2-yl-1-[(3,4,5-trimethoxyphenyl)methyl]urea |
InChI |
InChI=1S/C22H22ClN3O4/c1-28-18-11-15(12-19(29-2)21(18)30-3)14-26(20-9-4-5-10-24-20)22(27)25-17-8-6-7-16(23)13-17/h4-13H,14H2,1-3H3,(H,25,27) |
InChIキー |
VNINBXTWLBHYLA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide](/img/structure/B11349020.png)
![N-(4-butylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349021.png)
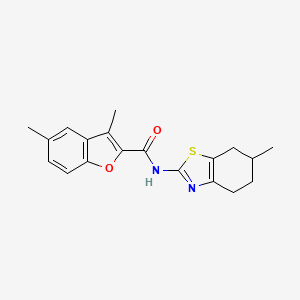
![Ethyl 4-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11349044.png)
![N-(3,4-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349045.png)

![2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11349052.png)
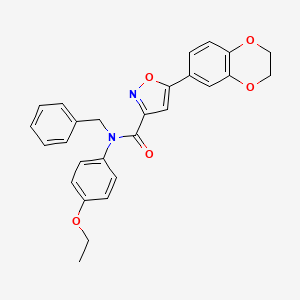
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11349068.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11349070.png)
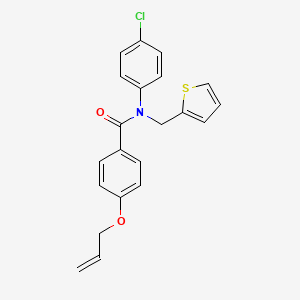
![Methyl 3-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11349083.png)
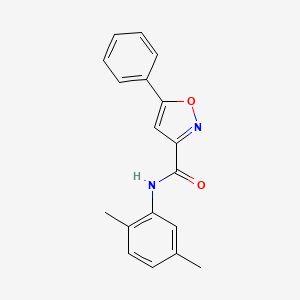
![5-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11349092.png)
